molecular formula C36H49N3O6 B12275384 N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid CAS No. 1217471-56-1

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B12275384
CAS No.: 1217471-56-1
M. Wt: 619.8 g/mol
InChI Key: BUQVAJPBCWSLMH-FSRHSHDFSA-N
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Description

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid is a complex organic compound that features multiple functional groups, including amine, indole, and carboxylic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multi-step organic synthesis. Key steps may include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis or other indole-forming reactions.

    Protection and Deprotection Steps: Protecting groups such as tert-butoxycarbonyl (Boc) may be used to protect amine functionalities during intermediate steps.

    Coupling Reactions: Peptide coupling reagents like EDCI or DCC may be used to form amide bonds between the indole and carboxylic acid groups.

    Cyclohexylamine Introduction: This step may involve nucleophilic substitution or reductive amination to introduce the cyclohexylamine group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like m-CPBA.

    Reduction: Reduction of the carboxylic acid group to an alcohol can be achieved using reagents like LiAlH4.

    Substitution: Nucleophilic substitution reactions can occur at the amine or indole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Coupling Reagents: EDCI, DCC

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-3-carboxaldehyde.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its structural complexity, the compound may be investigated for potential pharmacological activities.

    Biochemical Studies: It can be used as a probe to study biochemical pathways.

Medicine

    Therapeutic Agents:

Industry

    Material Science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexylcyclohexanamine: A simpler analog without the indole and carboxylic acid groups.

    Indole-3-carboxylic acid: Contains the indole moiety but lacks the cyclohexylamine group.

    Phenylalanine derivatives: Similar amino acid derivatives with different side chains.

Uniqueness

The unique combination of functional groups in N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1217471-56-1

Molecular Formula

C36H49N3O6

Molecular Weight

619.8 g/mol

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]-2-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H26N2O6.C12H23N/c1-24(2,3)32-23(30)26-14-17(18-11-7-8-12-20(18)26)13-19(21(27)28)25-22(29)31-15-16-9-5-4-6-10-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-12,14,19H,13,15H2,1-3H3,(H,25,29)(H,27,28);11-13H,1-10H2/t19-;/m1./s1

InChI Key

BUQVAJPBCWSLMH-FSRHSHDFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)C[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CC(C(=O)O)NC(=O)OCC3=CC=CC=C3.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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